molecular formula C20H12N4O5 B11105338 3-(3-nitrophenyl)-2-(4-nitrophenyl)quinazolin-4(3H)-one

3-(3-nitrophenyl)-2-(4-nitrophenyl)quinazolin-4(3H)-one

Cat. No.: B11105338
M. Wt: 388.3 g/mol
InChI Key: XHVUBTOGKKSYJA-UHFFFAOYSA-N
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Description

3-(3-Nitrophenyl)-2-(4-nitrophenyl)-4(3H)-quinazolinone is a complex organic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities and are often used in medicinal chemistry for drug development. This particular compound features nitro groups attached to phenyl rings, which can significantly influence its chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-nitrophenyl)-2-(4-nitrophenyl)-4(3H)-quinazolinone typically involves multi-step organic reactions. One common method includes the condensation of 3-nitrobenzaldehyde with 4-nitroaniline to form an intermediate Schiff base. This intermediate is then cyclized under acidic conditions to yield the quinazolinone core structure. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

3-(3-Nitrophenyl)-2-(4-nitrophenyl)-4(3H)-quinazolinone can undergo various chemical reactions, including:

    Oxidation: The nitro groups can be reduced to amines under specific conditions.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The nitro groups can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro groups will yield the corresponding amines, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

3-(3-Nitrophenyl)-2-(4-nitrophenyl)-4(3H)-quinazolinone has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s biological activity is studied for potential therapeutic applications.

    Medicine: It is investigated for its potential as an anti-cancer agent due to its ability to interact with specific biological targets.

    Industry: The compound can be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 3-(3-nitrophenyl)-2-(4-nitrophenyl)-4(3H)-quinazolinone involves its interaction with specific molecular targets. The nitro groups can participate in redox reactions, influencing the compound’s ability to interact with enzymes and other proteins. This interaction can lead to the inhibition of specific biological pathways, making the compound a potential candidate for drug development.

Comparison with Similar Compounds

Similar Compounds

    3-Nitrophenol: A simpler compound with a single nitro group attached to a phenol ring.

    4-Nitroaniline: Another related compound with a nitro group attached to an aniline ring.

Uniqueness

3-(3-Nitrophenyl)-2-(4-nitrophenyl)-4(3H)-quinazolinone is unique due to its complex structure, which includes multiple nitro groups and a quinazolinone core

Properties

Molecular Formula

C20H12N4O5

Molecular Weight

388.3 g/mol

IUPAC Name

3-(3-nitrophenyl)-2-(4-nitrophenyl)quinazolin-4-one

InChI

InChI=1S/C20H12N4O5/c25-20-17-6-1-2-7-18(17)21-19(13-8-10-14(11-9-13)23(26)27)22(20)15-4-3-5-16(12-15)24(28)29/h1-12H

InChI Key

XHVUBTOGKKSYJA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C(=N2)C3=CC=C(C=C3)[N+](=O)[O-])C4=CC(=CC=C4)[N+](=O)[O-]

Origin of Product

United States

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